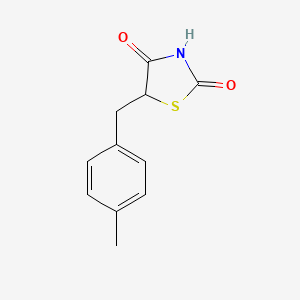
5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylbenzyl)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzyl)thiazolidine-2,4-dione typically involves the reaction of 2-chloroacetic acid with thiourea in the presence of concentrated hydrochloric acid to form the thiazolidine-2,4-dione core. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research indicates its potential use in developing antidiabetic and anti-inflammatory drugs.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in antidiabetic applications, it acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to the regulation of genes involved in glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxybenzyl)thiazolidine-2,4-dione
- 5-(3,4-Dimethoxybenzyl)thiazolidine-2,4-dione
- 5-(3,4,5-Trimethoxybenzyl)thiazolidine-2,4-dione
Uniqueness
5-(4-Methylbenzyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the 4-methylbenzyl group enhances its antimicrobial and antioxidant properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-5,9H,6H2,1H3,(H,12,13,14) |
InChI Key |
AUTCHGUUOVSZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















